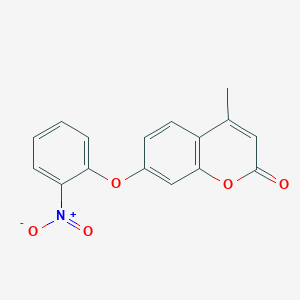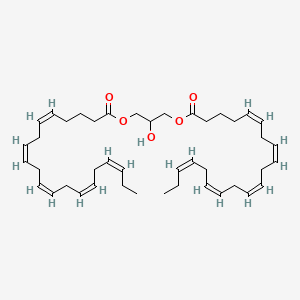![molecular formula C57H98O6 B3026211 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester CAS No. 214038-32-1](/img/structure/B3026211.png)
4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester
Vue d'ensemble
Description
Docosahexaenoic acid (DHA) is a long-chain polyunsaturated fatty acid that is important for the proper functioning of the brain and retina. It is a member of the omega-3 fatty acid family and is characterized by having six double bonds at the 4th, 7th, 10th, 13th, 16th, and 19th carbon atoms, hence the name 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid. DHA is a key component of the phospholipids that make up the cellular membranes of the central nervous system .
Synthesis Analysis
The synthesis of DHA involves a series of enzymatic reactions that elongate and desaturate fatty acid chains. Specifically, the synthesis of DHA from its precursor, tetracosahexaenoic acid (24:6(n-3)), occurs in the endoplasmic reticulum and involves a preferential shift to peroxisomes for a cycle of β-oxidation. This process is regulated to ensure that the intermediate fatty acids are not prematurely incorporated into membrane lipids but are instead directed towards the synthesis of DHA .
Molecular Structure Analysis
The molecular structure of DHA is characterized by its multiple cis double bonds (indicated by the "Z" notation), which create kinks in the fatty acid chain. This unique structure contributes to the fluidity and flexibility of cell membranes. The presence of these double bonds also influences the metabolic pathways that DHA can undergo, as certain enzymes are specific to the structural conformation of the fatty acid .
Chemical Reactions Analysis
DHA can undergo various chemical reactions, including β-oxidation and esterification. During β-oxidation in peroxisomes, DHA can be converted into shorter chain metabolites, although this process is limited by enzyme activities such as 2,4-dienoyl-CoA reductase. The study suggests that this enzyme has a lower activity for DHA, which may contribute to the preferential movement of DHA out of peroxisomes for incorporation into membrane lipids .
Physical and Chemical Properties Analysis
DHA has distinct physical and chemical properties due to its polyunsaturated nature. It is a highly flexible molecule, which affects the fluidity of the membranes it is part of. The chemical reactivity of DHA is influenced by the position of its double bonds and the presence of enzymes that can catalyze reactions at specific sites along the fatty acid chain. The study indicates that the metabolic fate of DHA is influenced by the position of the first double bond, affecting whether it is directed towards β-oxidation or esterification into membrane lipids .
Applications De Recherche Scientifique
Biosynthesis and Structure
- Biosynthesis in Marine Algae : Novel polyunsaturated fatty acids with four conjugated double bonds, including a docosahexaenoic acid derivative, were found in extracts of the green macroalga, Anadyomene stellata. This discovery highlights the role of marine algae in producing unique polyunsaturated fatty acids (Mikhailova et al., 1995).
Chemical Synthesis and Analysis
- Synthesis of Metabolites : Research on the syntheses of metabolites from docosahexaenoic acid (DHA) has been conducted, demonstrating the chemical versatility of DHA and its derivatives in generating various bioactive compounds (Flock & Skattebol, 2000).
- Stereochemistry and Synthesis : The stereoselective synthesis of lipid mediators similar to docosahexaenoic acid derivatives, such as maresins, has been explored, indicating the importance of stereochemistry in their bioactivity (Hong et al., 2019).
Biological Activity and Applications
- Anti-Inflammatory Properties : Docosahexaenoic acid derivatives like resolvins and protectins have shown potent anti-inflammatory and proresolving activities in both in vitro and in vivo studies, contributing to the understanding of their therapeutic potential (Sun et al., 2007).
- Role in Tissue Regeneration and Inflammation Resolution : Novel families of molecules derived from docosahexaenoic acid have been identified with potent tissue-regenerative and inflammation-resolving properties, expanding the potential applications of these compounds in medical science (Dalli et al., 2015).
Propriétés
IUPAC Name |
1,3-di(hexadecanoyloxy)propan-2-yl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-26-27-28-29-30-33-36-39-42-45-48-51-57(60)63-54(52-61-55(58)49-46-43-40-37-34-31-23-20-17-14-11-8-5-2)53-62-56(59)50-47-44-41-38-35-32-24-21-18-15-12-9-6-3/h7,10,16,19,25-26,28-29,33,36,42,45,54H,4-6,8-9,11-15,17-18,20-24,27,30-32,34-35,37-41,43-44,46-53H2,1-3H3/b10-7-,19-16-,26-25-,29-28-,36-33-,45-42- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUBTADVAQJSNW-JJGRXMOISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H98O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
879.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0044613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)

![N-[[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026131.png)
![N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide](/img/structure/B3026132.png)
![Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester](/img/structure/B3026137.png)
![[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate](/img/structure/B3026140.png)
![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026141.png)
![N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026143.png)
![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026144.png)
![3-[2-[di(methyl-d3)amino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide, butanedioic acid (2:1)](/img/structure/B3026145.png)

![TG(18:1(9Z)/14:0/18:1(9Z))[iso3]](/img/structure/B3026147.png)
![Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026150.png)
